molecular formula C18H14N2O8S4 B13781022 Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy- CAS No. 66182-97-6

Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-

Katalognummer: B13781022
CAS-Nummer: 66182-97-6
Molekulargewicht: 514.6 g/mol
InChI-Schlüssel: IDXYXONKVYQSIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) is a complex organic compound that features a benzenesulfonic acid group and a thiazolo(5,4-d)thiazole moiety. This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications. The presence of both benzenesulfonic acid and thiazolo(5,4-d)thiazole groups endows the compound with distinct chemical reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) typically involves the condensation reaction between terephthalimidamide and 4,4′-(thiazolo(5,4-d)thiazole-2,5-diyl)dibenzaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the condensation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for efficiency and yield, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The industrial production methods are designed to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of thiazole derivatives with altered electronic properties.

    Substitution: The benzenesulfonic acid group can undergo substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, reduced thiazole compounds, and various substituted benzenesulfonic acid derivatives. These products have distinct chemical and physical properties, making them useful in different applications.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) involves its interaction with various molecular targets and pathways. In photocatalytic applications, the compound acts as a photoactive unit, facilitating electron transfer and the generation of reactive oxygen species . This process is crucial for the compound’s effectiveness in photocatalysis and selective oxidation reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) is unique due to its combination of benzenesulfonic acid and thiazolo(5,4-d)thiazole groups. This combination imparts distinct chemical reactivity and stability, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in photocatalytic processes further distinguish it from similar compounds.

Eigenschaften

CAS-Nummer

66182-97-6

Molekularformel

C18H14N2O8S4

Molekulargewicht

514.6 g/mol

IUPAC-Name

4-methoxy-3-[5-(2-methoxy-5-sulfophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]benzenesulfonic acid

InChI

InChI=1S/C18H14N2O8S4/c1-27-13-5-3-9(31(21,22)23)7-11(13)15-19-17-18(29-15)20-16(30-17)12-8-10(32(24,25)26)4-6-14(12)28-2/h3-8H,1-2H3,(H,21,22,23)(H,24,25,26)

InChI-Schlüssel

IDXYXONKVYQSIM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)S(=O)(=O)O)C2=NC3=C(S2)N=C(S3)C4=C(C=CC(=C4)S(=O)(=O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.